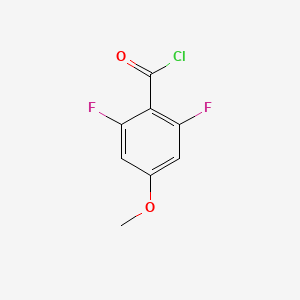
2,6-Difluoro-4-methoxybenzoyl chloride
Cat. No. B1303457
Key on ui cas rn:
125369-56-4
M. Wt: 206.57 g/mol
InChI Key: QVJWYHJWQQEEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05156763
Procedure details


The crude acid chloride (25) was dissolved in dry diglyme (60 ml) and added dropwise at room temperature with gentle stirring to 35% ammonia (750 ml). The resulting colourless precipitate was filtered off and dried (CaCl2) in vacuo to give a colourless solid.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4](Cl)=[O:5].[NH3:14]>COCCOCCOC>[F:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4]([NH2:14])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)Cl)C(=CC(=C1)OC)F
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOCCOC
|
Step Two
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting colourless precipitate was filtered off
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (CaCl2) in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colourless solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C(=O)N)C(=CC(=C1)OC)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
